molecular formula C26H21NO3 B1139197 Ceranib 1 CAS No. 328076-61-5

Ceranib 1

Katalognummer B1139197
CAS-Nummer: 328076-61-5
Molekulargewicht: 395.45
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ceranib 1 is a ceramidase inhibitor that inhibits proliferation in SKOV3 ovarian carcinoma cells . It induces the accumulation of ceramide species and decreases sphingosine and sphingosine-1-phosphate (S1P) levels in SKOV3 cells .


Synthesis Analysis

Ceranib-1 was identified as a novel ceramidase inhibitor by screening a small molecule library . Several analogs were synthesized to begin the assessment of structure-activity relationships . Ceranib-2 was found to be the most potent inhibitor in the cell-based assay with an IC50 of 28 μM compared to 55 μM for Ceranib-1 .


Molecular Structure Analysis

The molecular formula of Ceranib 1 is C26H21NO3 . Its molecular weight is 395.4 g/mol . The exact mass and monoisotopic mass are 395.15214353 g/mol . The IUPAC name is 3-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-6-methyl-4-phenyl-4aH-quinolin-2-one .


Chemical Reactions Analysis

Ceramidases are key enzymes that control the ceramide/sphingosine-1-phosphate (S1P) rheostat by hydrolyzing ceramide to produce sphingosine . Ceranib-1 inhibits cellular ceramidase activity toward an exogenous ceramide analog, induces the accumulation of multiple ceramide species, decreases levels of sphingosine and S1P .


Physical And Chemical Properties Analysis

Ceranib 1 has a molecular weight of 395.4 g/mol . It has a XLogP3-AA of 4.2, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It has 5 rotatable bonds .

Wissenschaftliche Forschungsanwendungen

Immunology

  • Summary of the Application : Ceranib 1 has been found to play a role in the regulation of innate immune memory .
  • Methods of Application : The study involved modulating sphingolipid metabolism and observing the effects on the induction of trained immunity .
  • Results or Outcomes : The inhibition of acid ceramidase, a sphingolipid-converting enzyme, by Ceranib 1 effectively suppresses trained immunity. This alteration affects lipids, gene expression, and histone modifications .

Virology

  • Summary of the Application : Ceranib 1 has been used to inhibit ceramidase activity in host peripheral blood lymphocytes .
  • Methods of Application : The overall inhibition of ceramidase activity was achieved using Ceranib 1 .
  • Results or Outcomes : The inhibition significantly reduces the replication of the rhinovirus and measles virus .

Cancer Research

  • Summary of the Application : Ceranib 1 has been identified as a potential anticancer drug .
  • Methods of Application : A small molecule library was screened to identify Ceranib 1 as a novel ceramidase inhibitor .
  • Results or Outcomes : Ceranib 1 was found to inhibit cellular ceramidase activity, induce the accumulation of multiple ceramide species, decrease levels of sphingosine and S1P, inhibit cell proliferation alone and in combination with paclitaxel, and induce cell-cycle arrest and cell death .

Tissue Regeneration

  • Summary of the Application : Ceramidases, including Ceranib 1, have been found to have an impact on tissue regeneration .
  • Methods of Application : The study involved a critical evaluation and interpretive analysis of existing literature on the role of ceramidases .
  • Results or Outcomes : The review discusses the essential impact of ceramidases on tissue regeneration .

Neurodegenerative Diseases

  • Summary of the Application : Ceramidases, including Ceranib 1, have been implicated in various diseases, including neurodegenerative diseases .
  • Methods of Application : The study involved a critical evaluation and interpretive analysis of existing literature on the role of ceramidases .
  • Results or Outcomes : The review discusses the potential role of ceramidases in neurodegenerative diseases .

Infectious Diseases

  • Summary of the Application : Ceramidases, including Ceranib 1, have potential anti-inflammatory and anti-apoptotic effects in host cells exposed to pathogenic bacteria and viruses .
  • Methods of Application : The study involved a critical evaluation and interpretive analysis of existing literature on the role of ceramidases .
  • Results or Outcomes : The review discusses the potential role of ceramidases in infectious diseases .

Safety And Hazards

When handling Ceranib 1, it is advised to avoid dust formation, breathing mist, gas or vapors . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

Zukünftige Richtungen

Ceramidase inhibitors like Ceranib-1 have excellent potential for development as new anticancer drugs . In vivo, Ceranib-2 was found to delay tumor growth in a syngeneic tumor model without hematologic suppression or overt signs of toxicity . These data support the selection of ceramidases as suitable targets for anticancer drug development .

Eigenschaften

CAS-Nummer

328076-61-5

Produktname

Ceranib 1

Molekularformel

C26H21NO3

Molekulargewicht

395.45

Synonyme

3-[(2E)-3-(4-Methoxyphenyl)-1-oxo-2-propen-1-yl]-6-methyl-4-phenyl-2(1H)-quinolinone

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.